Equipotent CB1 Antagonism and FAAH Inhibition: IDEFP vs. Single-Target Modulators
IDEFP exhibits equipotent inhibition of CB1 receptor binding and FAAH enzymatic activity with identical IC50 values of 2 nM for both targets [1]. In contrast, selective FAAH inhibitors such as URB597 show FAAH IC50 values in the low nanomolar range (~4-5 nM) but lack CB1 antagonism activity (CB1 IC50 > 10 μM) [2]. Conversely, selective CB1 antagonists such as rimonabant (SR141716A) exhibit potent CB1 antagonism (Ki ~2 nM) but possess no FAAH inhibitory activity [3].
| Evidence Dimension | Dual-target inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CB1: 2 nM; FAAH: 2 nM |
| Comparator Or Baseline | URB597 (FAAH IC50 ~4-5 nM; CB1 inactive); Rimonabant (CB1 Ki ~2 nM; FAAH inactive) |
| Quantified Difference | IDEFP achieves dual equipotent inhibition; comparators are single-target selective |
| Conditions | In vitro enzymatic and radioligand binding assays |
Why This Matters
Researchers requiring simultaneous CB1 blockade and FAAH inhibition in a single probe cannot achieve this pharmacological profile using any single-target selective modulator; IDEFP uniquely fulfills this experimental requirement.
- [1] MedChemExpress. Isopropyl dodec-11-enylfluorophosphonate (IDEFP) Product Datasheet. View Source
- [2] Kathuria S, Gaetani S, Fegley D, Valiño F, Duranti A, Tontini A, Mor M, Tarzia G, La Rana G, Calignano A, Giustino A, Tattoli M, Palmery M, Cuomo V, Piomelli D. Modulation of anxiety through blockade of anandamide hydrolysis. Nat Med. 2003;9(1):76-81. View Source
- [3] Rinaldi-Carmona M, Barth F, Héaulme M, Shire D, Calandra B, Congy C, Martinez S, Maruani J, Néliat G, Caput D, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. View Source
